![molecular formula C8H5NO2S B189477 6-Nitro-benzo[b]thiophene CAS No. 17402-90-3](/img/structure/B189477.png)

6-Nitro-benzo[b]thiophene

Overview

Description

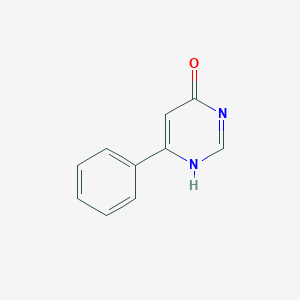

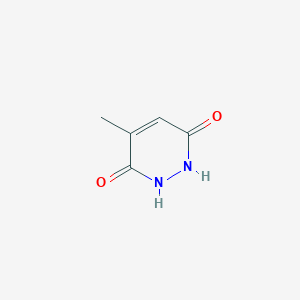

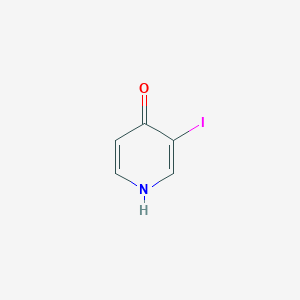

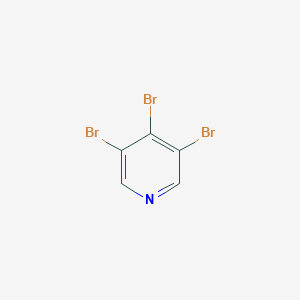

6-Nitro-benzo[b]thiophene is an aromatic organic compound with the molecular formula C8H5NO2S . It has a molecular weight of 179.20 g/mol . The IUPAC name for this compound is 6-nitro-1-benzothiophene .

Synthesis Analysis

The synthesis of thiophene derivatives, including 6-Nitro-benzo[b]thiophene, has been a topic of interest in recent years . Key steps in the synthesis include a regioselective Friedel−Crafts coupling . A one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has also been reported .Molecular Structure Analysis

The molecular structure of 6-Nitro-benzo[b]thiophene includes one sulfur atom, contributing two π electrons to the aromatic sextet . The InChI code for this compound is 1S/C8H5NO2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H .Chemical Reactions Analysis

Thiophene-based analogs, including 6-Nitro-benzo[b]thiophene, have been the focus of many studies due to their potential as biologically active compounds . They undergo various nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .Physical And Chemical Properties Analysis

6-Nitro-benzo[b]thiophene has a topological polar surface area of 74.1 Ų and a complexity of 192 . It has no hydrogen bond donors but has three hydrogen bond acceptors . The compound is covalently bonded and is canonicalized .Scientific Research Applications

Synthesis and Derivative Formation

- 6-Nitro-benzo[b]thiophene undergoes nitration, yielding substitution at various positions in the benzene ring. Different nitration procedures result in the formation of various isomers, including the 4-nitro-, 5-nitro-, and 6-nitro-isomers, depending on the reaction conditions. This is significant for the synthesis of specific derivatives and isomers for further research and application (Brown et al., 1969).

Chemical Reactions and Properties

- The compound has been studied for its reactivity in different chemical contexts. For example, it has been examined under conditions such as palladium-catalyzed borylation and Suzuki coupling, leading to the formation of biologically active thienocarbazole precursors with potential applications in fluorescence and DNA intercalation (Ferreira et al., 2003).

Material Science and Heterocyclic Chemistry

- Benzo[b]thiophenes, including derivatives like 6-Nitro-benzo[b]thiophene, are crucial in the field of material science. They have been used as building blocks in the synthesis of organic photoelectric materials and organic semiconductors. Their applications in medicinal chemistry include roles in antimicrobial, anticancer, and other therapeutic areas (Duc, 2020).

Photoreactive Studies

- Studies have also focused on the photochemical properties of benzo[b]thiophene derivatives, including their photooxidation in aqueous solutions, which is significant in understanding the environmental behavior and degradation of such compounds (Andersson & Bobinger, 1992).

Mechanism of Action

Target of Action

6-Nitro-benzo[b]thiophene is a compound that has been studied for its potential anticancer effects . The primary targets of this compound are cancer cell lines such as HT-29 and A549 . These cell lines are often used in research to study the effects of potential anticancer compounds. The role of these targets is to provide a platform for the compound to exert its anticancer effects.

Mode of Action

The mode of action of 6-Nitro-benzo[b]thiophene involves its interaction with its targets, leading to changes that inhibit the proliferation of cancer cells . The compound is believed to bind to the active site of the VEGFR2 receptor, a key player in angiogenesis . This interaction can lead to the inhibition of angiogenesis, a process that is crucial for tumor growth and metastasis .

Biochemical Pathways

The biochemical pathways affected by 6-Nitro-benzo[b]thiophene are primarily those involved in cell proliferation and angiogenesis . By binding to the VEGFR2 receptor, the compound can disrupt the signaling pathways that promote these processes . The downstream effects of this disruption can include the inhibition of tumor growth and the prevention of metastasis .

Pharmacokinetics

The compound’s molecular weight (1792 g/mol) and its physical form (yellow solid) suggest that it may have good bioavailability .

Result of Action

The result of the action of 6-Nitro-benzo[b]thiophene is the inhibition of cancer cell proliferation . In vitro studies have shown that the compound has antiproliferative activities against HT-29 and A549 cancer cell lines . Additionally, the compound has been found to induce apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .

Action Environment

The action environment of 6-Nitro-benzo[b]thiophene can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s activity. For instance, the compound’s activity can be influenced by the presence of other anticancer agents, which can have synergistic or antagonistic effects . .

Safety and Hazards

Future Directions

Benzo[b]thiophene derivatives, including 6-Nitro-benzo[b]thiophene, have been extensively used in various research fields, including pharmaceutical sciences and materials chemistry . The demand for new materials and medicines encourages searches for new methods and improvements to existing ones . Therefore, the future direction in the study of 6-Nitro-benzo[b]thiophene could involve exploring its potential applications in these fields.

properties

IUPAC Name |

6-nitro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWHFIUQUWBWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-benzo[b]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.